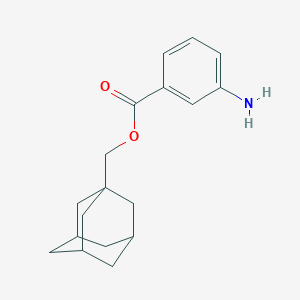

1-Adamantylmethyl 3-aminobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Adamantylmethyl 3-aminobenzoate is a versatile chemical compound used in scientific research. Its unique properties allow for diverse applications, ranging from drug synthesis to material science .

Synthesis Analysis

The synthesis of similar compounds has been documented in various studies. For instance, the synthesis of benzocaine and its reactions have been documented, providing structures with antimicrobial, anti-inflammatory, and anticancer activities . Another study discusses the synthesis of novel adamantyl and homoadamantyl-substituted hydroxybutyric acids .Molecular Structure Analysis

The molecular formula of this compound is C18H23NO2 . More detailed structural analysis would require specific experimental data or computational modeling, which is not available in the current search results.Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, a study on the synthesis of benzocaine and its reactions provides some insight into potential reactions . Another study discusses the rearrangement of adamantylmethyl and 3-homoadamantyl groups .Scientific Research Applications

Antioxidant Activity Analysis

Research on determining antioxidant activity is critical for understanding the potential health benefits of chemical compounds. A study by Munteanu and Apetrei (2021) discusses various analytical methods used to determine the antioxidant activity of compounds. These methods, including the Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP) tests, are based on chemical reactions and spectrophotometry. Such assays could be applicable for analyzing the antioxidant potential of "1-Adamantylmethyl 3-aminobenzoate" if it possesses similar properties (Munteanu & Apetrei, 2021).

Polymers and Materials Science

In materials science, the divalent metal salts of p-aminobenzoic acid, a compound structurally related to "this compound," have been used as starting materials for synthesizing ionic polymers. Matsuda (1997) reviewed the preparation of polymers utilizing these metal salts, indicating potential research applications in developing new materials with "this compound" (Matsuda, 1997).

Environmental Fate and Toxicology

The environmental fate, behavior, and potential toxicological impacts of chemical compounds, including parabens (esters of para-hydroxybenzoic acid, structurally related to "this compound"), have been extensively studied. Haman et al. (2015) reviewed the occurrence, fate, and behavior of parabens in aquatic environments, providing insight into how similar compounds could interact with environmental systems and the importance of assessing their ecological impact (Haman et al., 2015).

Pharmacological Potential

Dembitsky et al. (2020) conducted a comparative analysis on the structure-activity relationships of over 75 natural and synthetic derivatives of adamantane, highlighting their potential in treating neurodegenerative diseases. This review emphasizes the pharmacological potential of adamantane derivatives, suggesting a possible research direction for "this compound" in the context of neuroprotection and treatment of neurodegenerative conditions (Dembitsky et al., 2020).

Safety and Hazards

Future Directions

1-Adamantylmethyl 3-aminobenzoate has potential in various fields, making it an exciting area of study for researchers. The anaerobic degradation of 3-aminobenzoate by a newly isolated sulfate reducer and a methanogenic enrichment culture suggests potential future directions in environmental and microbial research .

properties

IUPAC Name |

1-adamantylmethyl 3-aminobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO2/c19-16-3-1-2-15(7-16)17(20)21-11-18-8-12-4-13(9-18)6-14(5-12)10-18/h1-3,7,12-14H,4-6,8-11,19H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLDZXYLXFPWIKY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)COC(=O)C4=CC(=CC=C4)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-{[(4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B263195.png)

![N-{2-[4,5-dimethoxy-2-(piperidin-1-ylsulfonyl)phenyl]ethyl}methanesulfonamide](/img/structure/B263197.png)

![2,1,3-Benzothiadiazol-5-ylmethyl dibenzo[b,d]furan-2-yl ether](/img/structure/B263201.png)

![1-[(4-chlorophenyl)sulfonyl]-N-1-naphthylprolinamide](/img/structure/B263203.png)

![Ethyl 5-({1-[(4-chlorophenyl)sulfonyl]prolyl}amino)-1-benzothiophene-2-carboxylate](/img/structure/B263204.png)

![2-amino-5-oxo-4,6-diphenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B263205.png)

![1-{3-[(2-phenyl-1,3-thiazol-4-yl)methoxy]phenyl}-1H-tetrazole](/img/structure/B263207.png)

![N-[2-(2-ethoxyphenoxy)ethyl]thiophene-2-carboxamide](/img/structure/B263214.png)

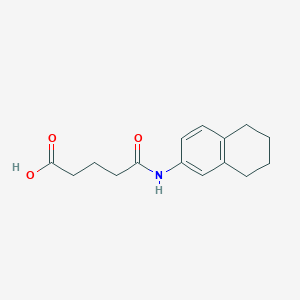

![5-{[4-(Morpholin-4-ylmethyl)phenyl]amino}-5-oxopentanoic acid](/img/structure/B263239.png)